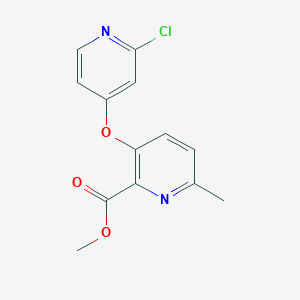

Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate

Description

Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate is a pyridine-based compound characterized by a picolinate ester backbone substituted with a 2-chloropyridinyloxy group at position 3 and a methyl group at position 4.

Properties

Molecular Formula |

C13H11ClN2O3 |

|---|---|

Molecular Weight |

278.69 g/mol |

IUPAC Name |

methyl 3-(2-chloropyridin-4-yl)oxy-6-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C13H11ClN2O3/c1-8-3-4-10(12(16-8)13(17)18-2)19-9-5-6-15-11(14)7-9/h3-7H,1-2H3 |

InChI Key |

KDMRUBIYWJYLBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)OC2=CC(=NC=C2)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl 3-Hydroxy-6-methylpicolinate

Esterification precedes ether bond formation:

-

Esterification of 3-hydroxy-6-methylpicolinic acid :

Ether Bond Formation Strategies

Ullmann-Type Coupling

Adapting methods from palladium/copper-catalyzed couplings in Supporting Information:

-

Reaction setup :

-

2-Chloropyridin-4-ol (1.0 equiv), methyl 3-iodo-6-methylpicolinate (1.2 equiv), CuI (0.1 equiv), Cs₂CO₃ (2.0 equiv), N,N-dimethylglycine (0.3 equiv) in dioxane.

-

Heat at 90–100°C under N₂ for 48 hours.

-

-

Workup :

-

Optimization :

-

Substituting iodide with bromide reduces yield to ~30% due to slower oxidative addition.

-

Nucleophilic Aromatic Substitution (SNAr)

Inspired by methanamine substitution in:

-

Reaction conditions :

-

Methyl 3-hydroxy-6-methylpicolinate (1.0 equiv), 2-chloro-4-fluoropyridine (1.5 equiv), K₂CO₃ (2.0 equiv) in DMF at 120°C for 24 hours.

-

-

Outcome :

Mitsunobu Reaction

Alternative for oxygen coupling:

-

Protocol :

-

2-Chloropyridin-4-ol (1.0 equiv), methyl 3-hydroxy-6-methylpicolinate (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF.

-

Stir at 25°C for 12 hours.

-

-

Yield : ~35–40% (lower than Ullmann due to competing side reactions).

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Ullmann Coupling | CuI, Cs₂CO₃, 90–100°C, 48h | 45–55 | Scalable, robust | Long reaction time |

| SNAr | K₂CO₃, DMF, 120°C, 24h | <20 | Simple reagents | Low yield, requires activation |

| Mitsunobu | DIAD, PPh₃, THF, 25°C, 12h | 35–40 | Mild conditions | Costly reagents |

Scalability and Industrial Feasibility

-

Ullmann coupling is preferred for large-scale synthesis despite longer duration, as it avoids expensive palladium catalysts.

-

Cost analysis :

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding amines or alcohols.

Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate serves as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that yield biologically active compounds. The compound's unique chloropyridine component is particularly valuable for developing novel therapeutic agents targeting specific biological pathways.

Research indicates that this compound exhibits significant biological activities, making it a candidate for further pharmacological studies. Some of the notable activities include:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Potential : Preliminary data indicate that the compound may affect cell proliferation in cancer models, warranting further investigation into its mechanisms of action and efficacy against various cancer types.

Interaction Studies

Interaction studies involving this compound focus on its pharmacokinetics and pharmacodynamics. Understanding how it interacts with biological targets can provide insights into its therapeutic potential and safety profile.

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on cervical cancer cells, researchers administered the compound to nude mice implanted with tumor cells. The results demonstrated a significant reduction in tumor size after treatment over three weeks, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The results showed that it effectively inhibited the growth of specific pathogens, suggesting applications in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate involves its interaction with specific molecular targets. The chloropyridinyl group can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with other pyridine derivatives, particularly those with ester functionalities and halogen or alkyl substituents. Below is a comparative analysis of key analogs:

Functional Group Variations

- Ester vs. Carboxylic Acid : Replacement of the ester group (as in 6-Chloro-3-methylpicolinic acid) with a carboxylic acid reduces lipophilicity, impacting membrane permeability and bioavailability .

- Halogen Substitution: The 2-chloro group in the target compound contrasts with dichloro (3,6-dichloro) or trichloro (3,5,6-trichloro) analogs, which exhibit higher electronegativity and reactivity, as seen in Methyl 4-amino-3,6-dichloropicolinate .

- Amino vs. Alkoxy Groups: Amino substituents (e.g., in Methyl 4-amino-3,6-dichloropicolinate) introduce hydrogen-bonding capacity, enhancing interactions with biological targets compared to alkoxy groups .

Substituent Effects on Physicochemical Properties

- Chlorine Position : The 2-chloro substituent on the pyridinyloxy moiety may sterically hinder rotation, affecting conformational stability compared to 3- or 4-chloro isomers .

Research Findings and Data Trends

- Synthetic Accessibility : Compounds with fewer halogen substituents (e.g., Methyl 4-methoxypicolinate) are typically easier to synthesize, whereas polychlorinated analogs require stringent reaction conditions .

- Stability: The ester group in the target compound is prone to hydrolysis under basic conditions, a limitation shared with Methyl 4-amino-3,6-dichloropicolinate .

- Thermal Properties : Derivatives like N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide exhibit higher thermal stability (melting point ~178°C), attributed to bulky substituents .

Biological Activity

Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C13H11ClN2O3

- Molecular Weight : 278.69 g/mol

- CAS Number : 1117684-86-2

The compound is believed to exert its biological effects primarily through the inhibition of Bruton’s tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways. BTK plays a significant role in the development and activation of B-cells, making it a target for treating various B-cell related disorders, including autoimmune diseases and certain types of cancer .

Biological Activity

- Anti-inflammatory Effects : Research indicates that derivatives of methyl picolinate compounds can modulate immune responses, potentially reducing inflammation associated with conditions such as rheumatoid arthritis and multiple sclerosis .

- Antimicrobial Activity : Studies on related pyridine derivatives have demonstrated antimicrobial properties. For example, coordination complexes of metal ions with picolinate derivatives showed potent activity against various microbial strains .

- Cancer Therapeutics : The inhibition of BTK is particularly relevant in oncology, as it may lead to the suppression of tumor growth in B-cell malignancies. In vitro studies have shown that compounds targeting BTK can induce apoptosis in cancer cells .

Case Studies

Case Study 1: BTK Inhibition in Autoimmune Diseases

A study evaluated the efficacy of methyl picolinate derivatives in treating autoimmune diseases by inhibiting BTK activity. The results indicated significant reductions in disease markers in animal models, suggesting potential for clinical application .

Case Study 2: Antimicrobial Evaluation

In another study, various derivatives, including this compound, were tested against bacterial strains. The compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Data Table: Biological Activities

Q & A

Q. What are the optimal synthetic routes for Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate, and how can reaction yields be improved?

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

- Methodological Answer : Solubility can be tested in DMSO, methanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λ = 260–280 nm for pyridine absorbance). Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS analysis to identify breakdown products . For aqueous solubility enhancement, use co-solvents like PEG-400 or cyclodextrin inclusion complexes .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or QM/MM) predict the reactivity of the 2-chloropyridinyloxy moiety in nucleophilic substitution reactions?

Q. How to resolve contradictory bioactivity data (e.g., kinase inhibition vs. cytotoxicity) in studies involving this compound?

- Methodological Answer : Contradictions may arise from off-target effects or assay conditions. Use orthogonal assays:

- Kinase Inhibition : Perform radiometric assays (e.g., ³³P-ATP incorporation) for p38 MAPK .

- Cytotoxicity : Test in HEK293 and HeLa cells via MTT assays (24–72 hr exposure).

- Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions . Adjust substituents (e.g., methyl vs. methoxy groups) to enhance selectivity.

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- Methodological Answer : Employ UPLC-MS/MS (Waters Acquity BEH C18 column, 1.7 µm) with electrospray ionization (ESI+) in MRM mode. Detect impurities at ppm levels by monitoring m/z transitions specific to common byproducts (e.g., dechlorinated or hydrolyzed derivatives). Validate method precision via spike-recovery tests (80–120% recovery range) .

Methodological Notes

- Synthetic Optimization : highlights the use of SNAr for pyridine derivatives, while emphasizes purification protocols.

- Computational Design : provides a framework for integrating quantum chemistry into reaction design.

- Bioactivity Analysis : and discuss kinase inhibition mechanisms and assay validation.

Avoid commercial sources (e.g., ) and prioritize peer-reviewed methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.